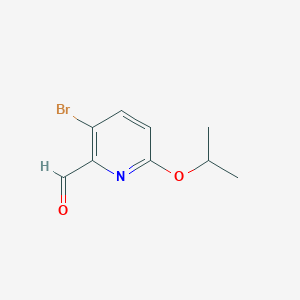
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is a complex organic compound that features an anthracene moiety attached to an imidazole ring, with a bromine atom and an aldehyde group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the anthracene derivative, followed by the formation of the imidazole ring. The bromination and formylation steps are then carried out to introduce the bromine atom and the aldehyde group, respectively.
Anthracene Derivative Preparation: The anthracene moiety can be synthesized through various methods, including the Diels-Alder reaction, which involves the reaction of anthracene with suitable dienophiles.
Imidazole Ring Formation: The imidazole ring can be formed through cyclization reactions involving diamines and aldehydes or ketones.
Formylation: The formyl group can be introduced using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed
Oxidation: 4-(2-Anthryl)-5-bromoimidazole-2-carboxylic acid
Reduction: 4-(2-Anthryl)-5-bromoimidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photonic devices due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde involves its interaction with molecular targets through various pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function, which may lead to anticancer activity.
Protein Binding: It can bind to specific proteins, inhibiting their function and affecting cellular processes.
Photophysical Properties: The anthracene moiety contributes to its photophysical behavior, making it useful in photodynamic therapy and as a fluorescent probe.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Anthryl)-5-chloroimidazole-2-carbaldehyde
- 4-(2-Anthryl)-5-fluoroimidazole-2-carbaldehyde
- 4-(2-Anthryl)-5-iodoimidazole-2-carbaldehyde
Uniqueness
4-(2-Anthryl)-5-bromoimidazole-2-carbaldehyde is unique due to the presence of the bromine atom, which can be selectively substituted, allowing for the synthesis of a wide range of derivatives. Its combination of the anthracene moiety and the imidazole ring also imparts distinct photophysical and chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H11BrN2O |
|---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-anthracen-2-yl-5-bromo-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C18H11BrN2O/c19-18-17(20-16(10-22)21-18)14-6-5-13-7-11-3-1-2-4-12(11)8-15(13)9-14/h1-10H,(H,20,21) |
InChI Key |
STOAQSSOMKZJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=C(NC(=N4)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


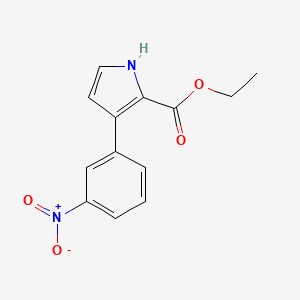
![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)
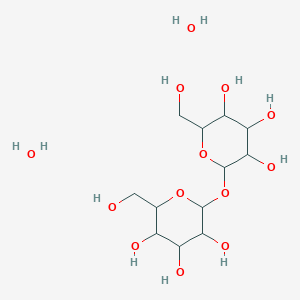
![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)
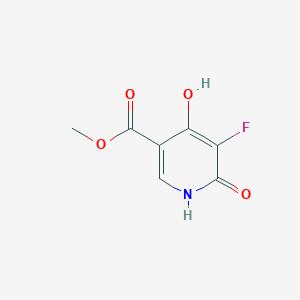


![(6,7-Diacetyloxy-2-oxo-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]oxazol-5-yl)methyl acetate](/img/structure/B13706718.png)

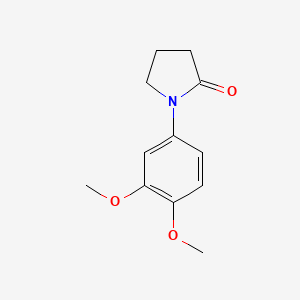
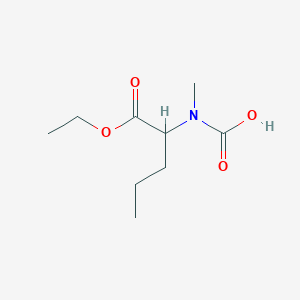
![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)
